

# In Vivo Biodistribution of ATX-0114 Containing Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ATX-0114 is a proprietary, ionizable cationic lipid developed by Arcturus Therapeutics for its LUNAR® lipid-mediated delivery platform. This platform is instrumental in the formulation of Lipid Nanoparticles (LNPs) designed for the systemic delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Understanding the in vivo biodistribution of these LNPs is critical for assessing their efficacy and safety. This technical guide provides a comprehensive overview of the biodistribution of ATX-0114 containing LNPs, based on available preclinical data. It also outlines detailed experimental protocols for the formulation, administration, and analysis of LNP biodistribution in vivo.

## **Qualitative Biodistribution of LUNAR® LNPs**

Preclinical studies utilizing the LUNAR® platform, which incorporates ATX ionizable lipids such as **ATX-0114**, have provided insights into the in vivo biodistribution of these nanoparticles. When LUNAR® LNPs encapsulating luciferase mRNA were administered to mice, the resulting protein expression was predominantly observed in the liver. A significantly weaker signal was detected in the spleen, while expression was undetectable in the heart, lungs, and kidney[1]. This liver-tropic distribution is a characteristic feature of many LNP systems and is crucial for therapeutic applications targeting the liver.



Further indirect evidence of the biodistribution profile comes from studies using LUNAR® to deliver TALEN mRNA for gene editing. In these experiments, extrahepatic gene editing was not detected in the kidney, spleen, lungs, or gonads of transgenic mice, suggesting a high degree of liver specificity.

While direct quantitative biodistribution data for LNPs specifically containing **ATX-0114** is not publicly available, likely due to its proprietary nature, the following sections provide illustrative data based on typical LNP biodistribution profiles and detailed methodologies to conduct such studies.

## **Quantitative Biodistribution Data (Illustrative)**

The following tables represent typical quantitative biodistribution data for liver-targeting LNPs, presented as the percentage of the injected dose per gram of tissue (%ID/g). These tables are provided as a reference for what researchers might expect to see in a biodistribution study.

Table 1: Illustrative Biodistribution of **ATX-0114** containing LNPs in Mice (Intravenous Administration)

| Organ       | % Injected Dose per Gram of Tissue<br>(Mean ± SD) |  |
|-------------|---------------------------------------------------|--|
| Liver       | 60.5 ± 12.3                                       |  |
| Spleen      | 15.2 ± 4.5                                        |  |
| Kidneys     | 3.1 ± 1.2                                         |  |
| Lungs       | 2.5 ± 0.8                                         |  |
| Heart       | $1.0 \pm 0.4$                                     |  |
| Brain       | < 0.1                                             |  |
| Plasma (1h) | 5.5 ± 2.1                                         |  |

Table 2: Illustrative Time-Course of LNP Distribution in Key Organs



| Time Point | Liver (%ID/g) | Spleen (%ID/g) | Plasma (%ID/g) |
|------------|---------------|----------------|----------------|
| 1 hour     | 45.8 ± 9.7    | 10.1 ± 3.2     | 5.5 ± 2.1      |
| 4 hours    | 62.3 ± 11.5   | 16.8 ± 4.1     | 1.2 ± 0.5      |
| 24 hours   | 55.1 ± 10.2   | 12.5 ± 3.8     | < 0.5          |
| 48 hours   | 30.7 ± 7.8    | 7.3 ± 2.5      | < 0.1          |

# **Experimental Protocols LNP Formulation**

A common method for formulating LNPs containing **ATX-0114** and an RNA payload is through microfluidic mixing.[1]

#### Materials:

- ATX-0114 (or other ATX lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- Pegylated lipid (e.g., DMG-PEG 2000)
- RNA (siRNA or mRNA)
- Ethanol
- Citrate buffer (pH 3.5-4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:







- Prepare a lipid stock solution in ethanol containing **ATX-0114**, DSPC, cholesterol, and the pegylated lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
- Prepare an aqueous solution of the RNA payload in a citrate buffer.
- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- The rapid mixing of the two streams induces the self-assembly of the LNPs.
- The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated RNA.
- Sterile filter the final LNP formulation.





LNP Formulation Workflow

## **In Vivo Biodistribution Study**



#### Animal Model:

• Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.

#### Administration:

- The LNP formulation is diluted in sterile PBS to the desired concentration.
- Administer the LNP suspension to the mice via intravenous (tail vein) injection. The dose will
  depend on the specific study but is often in the range of 0.1 to 5 mg of RNA per kg of body
  weight.

#### Sample Collection:

- At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a cohort of mice.
- Collect blood via cardiac puncture.
- Perfuse the circulatory system with saline to remove blood from the organs.
- Harvest organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.).
- Weigh each organ and either process immediately or snap-freeze in liquid nitrogen and store at -80°C for later analysis.





In Vivo Biodistribution Experimental Workflow

## **Quantification of LNPs in Tissues**

Method 1: Quantification of a Fluorescently Labeled Lipid



- Incorporate a lipid conjugated to a fluorescent dye (e.g., DiR, Cy5) into the LNP formulation.
- After organ harvest, homogenize the tissues.
- Extract the lipids from the tissue homogenates.
- Measure the fluorescence intensity of the extracts using a plate reader.
- Generate a standard curve using known concentrations of the fluorescently labeled LNP to calculate the amount of LNPs in each tissue sample.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for **ATX-0114** Quantification

This method offers high specificity and sensitivity for quantifying the ionizable lipid component of the LNP.

- Lipid Extraction: Homogenize the weighed tissue samples and extract the total lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol).
- Sample Preparation: Dry the lipid extract and reconstitute in a known volume of a solvent compatible with the LC-MS system. Add an internal standard (a structurally similar lipid not present in the formulation) to each sample for accurate quantification.
- LC-MS/MS Analysis:
  - Inject the prepared samples into an LC-MS/MS system.
  - Separate the lipids using a suitable chromatography column (e.g., a C18 column).
  - Detect and quantify ATX-0114 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for ATX-0114 and monitoring for a specific product ion after fragmentation.
- Data Analysis:
  - Generate a standard curve by analyzing known concentrations of ATX-0114.



- Calculate the concentration of ATX-0114 in each tissue sample based on the standard curve and the internal standard signal.
- Convert the concentration to the percentage of the injected dose per gram of tissue.





Logical Flow for LNP Quantification in Tissues

## Signaling Pathways and Cellular Uptake

The cellular uptake of LNPs, including those containing **ATX-0114**, is primarily thought to occur via endocytosis. The ionizable nature of **ATX-0114** is key to this process. At physiological pH, the LNP surface is relatively neutral, which prevents aggregation in the bloodstream. Upon endocytosis, the endosome matures and its internal pH drops. The acidic environment of the late endosome protonates the amino head group of **ATX-0114**, leading to a net positive charge. This is believed to facilitate the disruption of the endosomal membrane and the release of the RNA payload into the cytoplasm where it can be translated (for mRNA) or engage with the RNA interference machinery (for siRNA).





Cellular Uptake and Endosomal Escape Pathway



### Conclusion

ATX-0114 is a key component of the LUNAR® delivery platform, enabling the formulation of LNPs with a strong tropism for the liver. While specific quantitative biodistribution data for ATX-0114 containing LNPs is limited in the public domain, the qualitative data consistently points to the liver as the primary site of accumulation and therapeutic action. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own in vivo biodistribution studies to generate quantitative data for their specific LNP formulations. The use of sensitive and specific analytical techniques like LC-MS/MS is recommended for accurate quantification of proprietary lipid components such as ATX-0114. A thorough understanding of the in vivo biodistribution is paramount for the successful development of safe and effective RNA-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Systemic delivery of factor IX messenger RNA for protein replacement therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Biodistribution of ATX-0114 Containing Lipid Nanoparticles: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855821#in-vivo-biodistribution-of-atx-0114-containing-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com